2-Ethylbutyl butyrate

Description

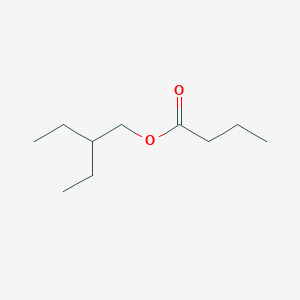

Structure

3D Structure

Properties

CAS No. |

74398-53-1 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2-ethylbutyl butanoate |

InChI |

InChI=1S/C10H20O2/c1-4-7-10(11)12-8-9(5-2)6-3/h9H,4-8H2,1-3H3 |

InChI Key |

ORLMWYKVMXNKNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethylbutyl Butyrate

Conventional Chemical Esterification Pathways

The synthesis of esters through conventional chemical pathways, primarily Fischer-Speier esterification, is a cornerstone of organic chemistry. This process typically involves the reaction of a carboxylic acid (butyric acid) with an alcohol (2-ethylbutanol) in the presence of an acid catalyst. However, specific studies detailing this process for 2-Ethylbutyl butyrate (B1204436) are conspicuously absent from the scientific literature.

Investigation of Acid Catalysis and Reaction Kinetics

While the general mechanism of acid-catalyzed esterification is understood to involve protonation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by the alcohol, specific kinetic data for the synthesis of 2-Ethylbutyl butyrate could not be located. Research on similar short-chain and branched esters suggests that reaction rates are influenced by factors such as the nature of the acid catalyst (e.g., sulfuric acid, hydrochloric acid, or solid acid catalysts), temperature, and reactant concentrations. However, without dedicated studies, the activation energy, rate constants, and reaction order for the formation of 2-Ethylbutyl butyrate remain undetermined.

Solvent Effects and Reaction Medium Engineering Studies

The choice of solvent can significantly impact the rate and equilibrium position of esterification reactions. Solvents can influence the solubility of reactants and facilitate or hinder the removal of water, a byproduct of the reaction. Non-polar, aprotic solvents are often favored to shift the equilibrium towards product formation. For branched esters, steric hindrance can play a more significant role, and the solvent medium can affect the conformational availability of the reactants. libretexts.org There is, however, no specific research available that details the engineering of the reaction medium or systematically studies solvent effects for the synthesis of 2-Ethylbutyl butyrate.

Optimization Strategies for Reaction Yield and Chemical Selectivity

Optimizing the synthesis of esters involves manipulating various parameters to maximize yield and selectivity. Common strategies include adjusting the molar ratio of reactants (often using an excess of the less expensive reactant), controlling the temperature, and choosing an appropriate catalyst. Statistical methods like Response Surface Methodology (RSM) are frequently employed to optimize these variables for similar ester syntheses. researchgate.net For instance, in the synthesis of butyl butyrate, optimizing the molar ratio of butyric acid to butanol, catalyst amount, reaction time, and temperature has been shown to achieve yields of up to 98.41%. researchgate.net Nevertheless, specific optimization studies for the production of 2-Ethylbutyl butyrate have not been published.

Biocatalytic Approaches for 2-Ethylbutyl Butyrate Production

Biocatalysis, utilizing enzymes such as lipases, offers a green alternative to chemical synthesis, often providing high selectivity under mild reaction conditions. This approach is widely studied for the production of various flavor and fragrance esters. redalyc.org

Enzymatic Esterification Mechanisms and Enantioselective Synthesis

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism, where the enzyme first forms an acyl-enzyme intermediate with the carboxylic acid before reacting with the alcohol. nih.gov This mechanism is well-documented for a variety of esters. Lipases can also exhibit enantioselectivity, which would be relevant if a chiral alcohol or acid were used. Since 2-ethylbutanol is achiral, enantioselective synthesis would not be a factor unless a chiral butyric acid derivative were used. Despite the extensive research into enzymatic ester synthesis, no studies were found that specifically describe the enzymatic production of 2-Ethylbutyl butyrate, its reaction mechanism, or potential enantioselective aspects.

Development and Application of Immobilized Biocatalysts

Immobilizing enzymes on solid supports is a common strategy to enhance their stability, facilitate catalyst recovery, and enable continuous process operation. nih.gov Various materials and methods have been developed for lipase (B570770) immobilization, leading to improved performance in non-aqueous media typical for ester synthesis. Studies on other butyrate esters have demonstrated the successful application of immobilized lipases, such as Candida antarctica lipase B (Novozym 435), for efficient production. nih.gov However, the development and application of immobilized biocatalysts specifically for the synthesis of 2-Ethylbutyl butyrate have not been reported in the available scientific literature.

Spectroscopic and Advanced Analytical Characterization of 2 Ethylbutyl Butyrate

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of organic molecules like 2-ethylbutyl butyrate (B1204436). These techniques probe the molecular framework at the atomic and bond level, yielding a detailed portrait of the compound's constitution.

The ¹³C NMR spectrum offers complementary information by detailing the chemical environment of each carbon atom. For instance, in the ¹³C NMR spectrum of 2-ethylbutyl acetate (B1210297), characteristic peaks are observed for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the butyl chain. chemicalbook.com A similar pattern of signals, with slight variations in chemical shifts due to the longer butyrate chain, would be expected for 2-ethylbutyl butyrate.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of an ester is typically characterized by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration, which generally appears in the region of 1735-1750 cm⁻¹. researchgate.net For instance, the IR spectrum of ethyl butyrate shows a characteristic C=O stretching vibration at 1715 cm⁻¹. researchgate.net Additionally, C-O stretching vibrations and various C-H stretching and bending vibrations from the alkyl chains would be observed. The IR spectrum of 2-ethylbutyl acetate, a structurally related ester, also displays these characteristic absorption bands. nist.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elucidating its structure. While a mass spectrum for 2-ethylbutyl butyrate is not directly available, the mass spectrum of its structural isomer, butyl 2-ethylbutyrate, is documented in the NIST WebBook. nist.gov The fragmentation pattern of 2-ethylbutyl butyrate under electron ionization would be expected to show characteristic fragments resulting from the cleavage of the ester bond and fragmentation of the alkyl chains.

Table 1: Predicted Spectroscopic Data for 2-Ethylbutyl Butyrate

| Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the CH₃ and CH₂ groups of the butyrate and 2-ethylbutyl moieties, with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) around 170-180 ppm, and signals for the carbons of the alkyl chains. |

| IR Spectroscopy | A strong C=O stretching band around 1735-1750 cm⁻¹, C-O stretching bands, and C-H stretching and bending bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 2-ethylbutyl butyrate (C₁₀H₂₀O₂), and fragment ions resulting from the loss of alkyl and alkoxy groups. |

Advanced Chromatographic Separation and Detection Methodologies (e.g., Gas Chromatography-Mass Spectrometry, Gas Chromatography-Flame Ionization Detection)

Chromatographic techniques are essential for separating volatile compounds from complex mixtures and for their quantification. Gas chromatography (GC) is the premier method for the analysis of volatile esters like 2-ethylbutyl butyrate.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. This hyphenated technique is instrumental in identifying and quantifying volatile compounds in various matrices. mdpi.com While specific GC-MS studies on 2-ethylbutyl butyrate are not prevalent in the reviewed literature, the methodology is well-established for the analysis of other esters in food, beverages, and environmental samples. mdpi.com The retention time of 2-ethylbutyl butyrate on a given GC column and its mass spectrum would serve as unique identifiers.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of organic compounds. The flame ionization detector exhibits a linear response over a wide range of concentrations and is highly sensitive to hydrocarbons. This makes GC-FID a suitable method for the routine analysis and quality control of products containing 2-ethylbutyl butyrate.

Olfactometric Analysis for Aroma-Active Compound Identification (e.g., Gas Chromatography-Olfactometry, Odor Activity Value Determination)

Gas Chromatography-Olfactometry (GC-O) is a technique that combines gas chromatography with human sensory assessment. As compounds elute from the GC column, they are split between a detector (like MS or FID) and an olfactometry port, where a trained panelist sniffs the effluent and describes the perceived odor. This allows for the identification of aroma-active compounds, even those present at concentrations below the detection limits of instrumental detectors. While no specific GC-O data for 2-ethylbutyl butyrate was found, this technique would be essential in determining its specific odor character and its importance in a complex aroma profile. thegoodscentscompany.com

Development of High-Throughput Screening and Volatile Profiling Techniques (e.g., Headspace Solid-Phase Microextraction)

Modern analytical workflows often require high-throughput methods for the rapid screening and profiling of volatile compounds in a large number of samples.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction of volatile and semi-volatile organic compounds from various matrices. mdpi.com In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample, where it adsorbs the volatile analytes. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com This technique is particularly well-suited for the analysis of esters in food and beverage products and could be optimized for the high-throughput screening of 2-ethylbutyl butyrate. researchgate.net The choice of fiber coating and extraction parameters (temperature and time) would be critical for achieving optimal sensitivity and selectivity. mdpi.comresearchgate.net

Computational Chemistry Investigations of 2 Ethylbutyl Butyrate

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a single molecule of 2-ethylbutyl butyrate (B1204436) in the gas phase, free from intermolecular interactions. These calculations can predict its three-dimensional structure, conformational preferences, and electronic properties with high accuracy.

Computational studies on similar esters, such as ethyl butyrate and ethyl 2-methylbutyrate (B1264701), have demonstrated the complexity of their conformational landscapes. nih.govresearchgate.net For these molecules, numerous starting geometries are typically generated by systematically rotating the key dihedral angles. These geometries are then optimized using quantum chemical methods to find the local minima on the potential energy surface. nih.gov

Methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are commonly employed for geometry optimization and energy calculations. nih.govnii.ac.jp The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), is critical for obtaining reliable results. researchgate.netbohrium.com For analogous esters, it has been shown that accurately predicting the rotational constants for conformers with low symmetry (C1 point group) can be particularly challenging, with results being highly sensitive to the chosen level of theory and basis set. researchgate.netbohrium.com Harmonic frequency calculations are subsequently performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy. nih.gov

Electronic Structure: Quantum chemical calculations also provide a detailed picture of the electronic structure. Properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined. The electronic structure of related esters like methyl butyrate has been investigated, revealing that the first electronic transition corresponds to the HOMO → LUMO valence transition. researchgate.net These calculations are essential for understanding the molecule's reactivity, polarity, and spectroscopic characteristics.

Table 1: Summary of Quantum Chemical Methods for Conformational Analysis of Butyrate Esters

| Computational Method | Basis Set | Properties Calculated | Key Findings for Analogous Esters |

| Møller-Plesset (MP2) | 6-311++G(d,p), cc-pVDZ | Geometries, Rotational Constants, Relative Energies | Challenging to accurately predict rotational constants for C1 symmetry conformers; results are sensitive to the basis set. researchgate.netbohrium.com |

| Density Functional Theory (DFT) | 6-311+G(2df,2p) | Geometries, Energies, Vibrational Frequencies | Provides a good balance between computational cost and accuracy for geometry optimization. nii.ac.jp |

| Time-Dependent DFT (TD-DFT) | Varies | Electronic Transition Energies, Oscillator Strengths | Used to predict and interpret UV-Vis absorption spectra, identifying HOMO-LUMO transitions. researchgate.net |

Molecular Dynamics Simulations for Intermolecular Interactions and Phase Behavior

While quantum chemistry focuses on single molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules. MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and macroscopic properties like density, viscosity, and phase behavior.

Intermolecular Interactions: MD simulations can characterize the non-covalent interactions between 2-ethylbutyl butyrate molecules in the liquid state, as well as its interactions with other molecules in a mixture. Studies on similar systems, such as ethyl butanoate mixed with 2-alkanols, have used MD to analyze hydrogen bonding and other intermolecular forces. researchgate.netresearchgate.net For 2-ethylbutyl butyrate, simulations would reveal details about how its ester group interacts with other polar or non-polar molecules and how the flexible alkyl chains pack together in the liquid phase. The strength of these interactions is quantified by calculating properties like the radial distribution function (RDF) and binding energies. mdpi.com

Phase Behavior: Large-scale MD simulations are a powerful tool for predicting the phase behavior of fluids. mdpi.com By simulating a system of 2-ethylbutyl butyrate molecules at various temperatures and pressures, one can predict properties like the liquid-vapor coexistence curve, critical point, and boiling point. The choice of a force field—a set of parameters that defines the potential energy of the system—is crucial for the accuracy of MD simulations. Force fields like CHARMM, AMBER, or OPLS are commonly used for organic molecules. For example, simulations of cellulose (B213188) acetate (B1210297) butyrate systems have been used to predict compatibility with plasticizers, a property governed by intermolecular forces. mdpi.com Similarly, MD can be used to understand the miscibility and phase separation of 2-ethylbutyl butyrate in mixtures. chemrxiv.org

Table 2: Typical Parameters for Molecular Dynamics Simulations of Ester Systems

| Parameter | Description/Typical Values | Purpose |

| Force Field | GROMOS, CHARMM, OPLS-AA | Defines the potential energy function for atoms and molecules. researchgate.net |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls the thermodynamic variables (e.g., temperature, pressure) that are kept constant during the simulation. |

| System Size | Thousands to millions of atoms | Determines the scale of the simulation; larger systems are needed for studying long-range phenomena. researchgate.net |

| Simulation Time | Nanoseconds to microseconds | The duration of the simulation, which must be long enough to sample the relevant molecular motions and processes. researchgate.net |

| Properties Calculated | Density, Radial Distribution Functions, Diffusion Coefficients, Viscosity | Provides macroscopic and microscopic information about the system's structure and dynamics. mdpi.commdpi.com |

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling can elucidate the detailed mechanisms of chemical reactions, including degradation pathways and complex reaction networks. By mapping the potential energy surface for a reaction, researchers can identify transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and thermodynamics.

Degradation Pathways: Esters like 2-ethylbutyl butyrate can undergo degradation through processes such as hydrolysis. Computational methods can model these reactions to determine the most likely pathways. For example, quantum chemical calculations can be used to model the step-by-step mechanism of acid- or base-catalyzed hydrolysis, identifying all intermediates and transition states. This allows for the calculation of reaction energy barriers, which determine the rate of the reaction. Computational frameworks have been developed to predict the biodegradation pathways of xenobiotic compounds by applying a set of generalized enzyme reaction rules, which could be adapted to predict how microorganisms might metabolize 2-ethylbutyl butyrate. nih.gov

Reaction Networks: For more complex chemical transformations, automated reaction network exploration tools can be used. ethz.ch These algorithms systematically discover all relevant intermediates and elementary reactions on a potential energy surface, starting from a given set of reactants. ethz.ch Such approaches can uncover unexpected side products or alternative reaction pathways that might not be intuitively obvious. The application of these methods to 2-ethylbutyl butyrate could provide a comprehensive map of its potential chemical transformations under various conditions (e.g., combustion, atmospheric oxidation), which is crucial for understanding its stability and environmental fate. Semantic approaches and ontologies are being developed to manage the vast amount of data generated from these complex reaction network calculations. chemrxiv.org

Table 3: Computational Approaches for Studying Chemical Transformations

| Computational Approach | Methodology | Insights Gained |

| Transition State Theory | Quantum chemical calculations (DFT, MP2) to locate transition state structures and calculate activation energies. | Reaction rates, kinetic parameters, and detailed step-by-step reaction mechanisms. ethz.ch |

| Ab Initio Molecular Dynamics (AIMD) | MD simulations where forces are calculated "on-the-fly" from quantum mechanics. | Simulates reactive events and bond breaking/forming in complex environments without a predefined reaction coordinate. |

| Automated Reaction Network Exploration | Algorithms (e.g., AFIR) that systematically explore potential energy surfaces to find reaction pathways. | Comprehensive understanding of all possible products and side-products, discovery of novel reaction mechanisms. ethz.ch |

| Biodegradation Pathway Prediction | Rule-based computational frameworks that predict metabolic pathways. | Potential environmental fate and biodegradability of the compound. nih.gov |

Structure-Activity Relationship (SAR) Modeling for Related Ester Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound influences its biological activity or other properties. wikipedia.org While 2-ethylbutyl butyrate itself may not be a drug, SAR principles can be applied to understand how structural modifications to related butyrate esters affect properties like flavor profile, biodegradability, or specific biological activities.

SAR analysis involves systematically modifying the structure of a lead compound and observing the effect on a particular property. drugdesign.org For a series of butyrate esters, this could involve:

Varying the length and branching of the alcohol moiety (e.g., comparing methyl, ethyl, propyl, and 2-ethylbutyl butyrates).

Altering the acid moiety (e.g., comparing 2-ethylbutyl acetate, propionate, and butyrate).

Introducing functional groups onto the alkyl chains.

By correlating these structural changes with a measured activity, a qualitative SAR model can be built. collaborativedrug.com For instance, a study on butyrate analogues investigated how substitutions on the butyrate chain affected their ability to induce apoptosis in cancer cells, finding that specific structural features were essential for this biological effect. nih.gov Similarly, SAR could be used to model the sensory properties of esters related to 2-ethylbutyl butyrate, helping to identify which structural components are responsible for specific fruity or sweet notes. When these relationships are expressed mathematically, the approach is known as Quantitative Structure-Activity Relationship (QSAR) modeling. wikipedia.org

Table 4: Hypothetical SAR Study of Butyrate Ester Derivatives for a Target Property (e.g., Flavor Intensity)

| Compound | Structural Modification from 2-Ethylbutyl Butyrate | Hypothetical Change in Property | Rationale based on SAR Principles |

| Butyl butyrate | Less branching in alcohol moiety | Decrease | Branching near the ester group can influence receptor binding or volatility. |

| 2-Ethylbutyl propionate | Shorter acid moiety | Change in flavor character | The size and shape of both the acid and alcohol parts contribute to the overall sensory profile. |

| 2-Ethylhexyl butyrate | Longer alcohol moiety | Decrease | Increased molecular weight and lipophilicity may reduce volatility and alter interactions with olfactory receptors. |

| 2-Ethylbutyl 2-methylpropanoate | Branching in acid moiety | Significant change in flavor character | Steric hindrance near the carbonyl group can drastically alter the molecule's shape and interaction with receptors. |

Natural Occurrence and Biosynthesis Research

Investigations into the Presence of 2-Ethylbutyl Butyrate (B1204436) in Natural Matrices (e.g., Fruits, Fermented Products, Plant Volatiles)

Direct identification of 2-Ethylbutyl butyrate in natural sources is not prominently documented in scientific literature. However, the presence of numerous other branched-chain esters in a wide variety of fruits and fermented products suggests that its occurrence is plausible. These esters are significant contributors to the characteristic aroma profiles of many natural products.

For instance, esters such as ethyl 2-methylbutyrate (B1264701) and 2-methylbutyl acetate (B1210297) are key volatile compounds in apples and bananas, respectively. nih.govnih.gov Research has shown that the volatile profiles of fruits are complex mixtures, with branched-chain esters forming a significant category. These compounds are derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine. mdpi.com

Fermented beverages such as wine and beer also contain a diverse array of esters, including those with branched chains, which are produced by yeast during fermentation. core.ac.uk The specific composition of these esters is dependent on the yeast strain, fermentation conditions, and the raw materials used. Given the structural similarity, it is conceivable that 2-Ethylbutyl butyrate could be a minor, yet uncharacterized, component of the volatile fraction in some fruits or fermented products.

To illustrate the diversity of naturally occurring branched-chain esters, the following interactive table provides examples of such compounds found in various natural matrices.

| Compound Name | Natural Source(s) | Reference(s) |

| Ethyl 2-methylbutyrate | Apple, Pineapple | nih.govmdpi.com |

| 2-Methylbutyl acetate | Banana | nih.gov |

| Butyl 2-methylbutanoate | Apple | nih.gov |

| Hexyl 2-methylbutanoate | Apple | nih.gov |

| Propanoic acid 2-methylbutyl ester | Banana (Fenjiao cultivar) | nih.gov |

| Ethyl isovalerate | Jackfruit | nih.gov |

Microbial Biosynthesis Pathways of Butyrate Esters

The microbial production of butyrate esters is a well-studied field, with various bacteria, yeasts, and fungi capable of synthesizing these compounds. The biosynthesis of 2-Ethylbutyl butyrate would likely follow the general principles established for other butyrate esters, involving the condensation of an alcohol (2-ethylbutanol) with a butyrate donor.

Fungi and yeasts are known producers of a wide range of volatile compounds, including esters, which contribute to the characteristic aromas of fermented foods and beverages. While specific reports on 2-Ethylbutyl butyrate are scarce, the production of other butyrate esters by these microorganisms is common. For example, various yeast strains used in brewing and winemaking produce ethyl butyrate and other fatty acid ethyl esters. researchgate.net

The formation of branched-chain esters in yeast is also documented, arising from the metabolism of branched-chain amino acids. mdpi.com The precursor alcohol for 2-Ethylbutyl butyrate, 2-ethylbutanol, could potentially be synthesized by yeast through pathways related to amino acid metabolism or fatty acid synthesis.

The biological synthesis of esters is primarily catalyzed by two main classes of enzymes: lipases/esterases and alcohol acyltransferases (AATs).

Lipases and Esterases: These enzymes catalyze the esterification of a carboxylic acid (butyric acid) and an alcohol (2-ethylbutanol). This reaction is reversible, and the equilibrium can be shifted towards synthesis in non-aqueous or low-water environments. While widely used in industrial biocatalysis, their role in the in vivo synthesis of volatile esters in microorganisms is often secondary to AATs.

Alcohol Acyltransferases (AATs): AATs are considered the primary enzymes responsible for the biosynthesis of volatile esters in fruits and yeasts. These enzymes catalyze the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule to an alcohol. In the case of 2-Ethylbutyl butyrate, the reaction would involve butyryl-CoA and 2-ethylbutanol. The substrate specificity of AATs can be broad, allowing for the formation of a diverse range of esters. Research on various AATs has shown that they can accept a variety of alcohol and acyl-CoA substrates, suggesting that an AAT could potentially synthesize 2-Ethylbutyl butyrate if the necessary precursors are available.

Another class of enzymes, wax ester synthases/diacylglycerol acyltransferases (WS/DGATs) , found in some bacteria, also catalyze the formation of esters from acyl-CoAs and alcohols and are known for their broad substrate acceptance. nih.gov

Genetic and Metabolic Engineering Approaches for Enhanced Ester Production

Metabolic engineering offers a powerful approach to enhance the microbial production of specific esters, including potentially 2-Ethylbutyl butyrate. The strategies generally focus on increasing the intracellular availability of the precursor alcohol and acyl-CoA, as well as enhancing the activity of the ester-forming enzymes.

Key metabolic engineering strategies that could be applied for 2-Ethylbutyl butyrate production include:

Overexpression of Ester-Synthesizing Enzymes: Increasing the expression of a suitable AAT or lipase (B570770) with activity towards 2-ethylbutanol and butyryl-CoA would be a primary step. The choice of enzyme is critical and would likely involve screening various candidates for optimal activity.

Enhancing Precursor Supply:

Butyryl-CoA: The biosynthesis of butyryl-CoA can be enhanced by engineering pathways for its production from central carbon metabolism. In some microorganisms, this involves the reversal of the β-oxidation pathway or the expression of a synthetic pathway.

2-Ethylbutanol: The production of the branched-chain alcohol 2-ethylbutanol is a key challenge. This would likely involve the engineering of pathways related to amino acid biosynthesis or the extension of fatty acid synthesis pathways to produce branched-chain alcohols.

Downregulation of Competing Pathways: To channel more metabolic flux towards the desired product, competing pathways that consume the precursors can be downregulated or deleted. For example, pathways that lead to the formation of other esters or that degrade the precursor alcohol or acyl-CoA could be targeted.

The following table summarizes the key enzymes and metabolic pathways that would be relevant targets for the metabolic engineering of 2-Ethylbutyl butyrate production in a microbial host.

| Metabolic Target | Engineering Strategy | Rationale |

| Alcohol Acyltransferase (AAT) or Lipase/Esterase | Overexpression of a selected enzyme | To increase the catalytic capacity for ester synthesis. |

| Butyryl-CoA Biosynthesis Pathway | Overexpression of pathway enzymes | To increase the intracellular concentration of the acyl donor. |

| 2-Ethylbutanol Biosynthesis Pathway | Introduction and/or overexpression of pathway enzymes | To increase the intracellular concentration of the alcohol acceptor. |

| Competing Metabolic Pathways | Gene knockout or downregulation | To redirect metabolic flux towards the desired precursors and final product. |

By applying these principles, it is theoretically feasible to develop microbial cell factories for the efficient and sustainable production of 2-Ethylbutyl butyrate.

Research on Flavor and Aroma Profile Contribution

Sensory Characterization and Perception Studies of Ester Components

Sensory characterization is the process of identifying, describing, and quantifying the human perception of chemical compounds. For flavor esters, this typically involves trained sensory panels that evaluate the aroma and taste of the isolated compound. Esters are a large and diverse group of volatile compounds well known for their characteristic fruity and sweet aromas, making them crucial components of the flavor profiles of many fruits and fermented products.

Table 1: Sensory Descriptors of Common Butyrate (B1204436) Esters

| Ester Compound | Common Sensory Descriptors | Typical Occurrence |

|---|---|---|

| Ethyl butyrate | Fruity, pineapple, tutti-frutti, sweet flavoractiv.comnih.gov | Fruits (pineapple, strawberry), alcoholic beverages, cheese nih.gov |

| Butyl butyrate | Sweet, fruity, pineapple, banana, apple thegoodscentscompany.comnih.gov | Fruits (apple, banana, plum), honey nih.gov |

| Methyl butyrate | Fruity, apple, pineapple | Fruits (apple, strawberry), pineapple juice |

| 2-Methylbutyl butyrate | Fruity, apple, sweet, berry thegoodscentscompany.com | Fruits (apple, apricot), beer thegoodscentscompany.com |

Quantitative Assessment of Odor Activity Values (OAVs) in Complex Matrices

OAV is calculated using the following formula: OAV = Concentration of Compound / Odor Threshold of Compound

There is no published data on the odor threshold or OAVs for 2-Ethylbutyl butyrate. However, research on other esters demonstrates the utility of this concept. For instance, in strawberries, ethyl butyrate and ethyl hexanoate (B1226103) have very high OAVs, identifying them as key contributors to the fruit's characteristic aroma, even if their absolute concentrations are lower than other volatile compounds. The molecular structure of 2-Ethylbutyl butyrate, being larger and more branched than ethyl butyrate, would likely result in a higher boiling point and lower volatility, which could influence its odor threshold and subsequent OAV in a food system.

Table 2: Example Odor Activity Values (OAVs) of Selected Esters in Food Products

| Ester Compound | Food Matrix | Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Calculated OAV |

|---|---|---|---|---|

| Ethyl butyrate | Strawberry | 13,500 | 0.5 | 27,000 |

| Ethyl hexanoate | Apple (Royal Gala) | 1,200 | 1 | 1,200 |

| Isoamyl acetate (B1210297) | Banana | 18,000 | 30 | 600 |

| Ethyl 2-methylbutyrate (B1264701) | Apple (Granny Smith) | 350 | 0.1 | 3,500 |

Investigation of Flavor Release Mechanisms and Interactions within Food and Beverage Systems

The perception of flavor is dependent on the release of volatile compounds from the food matrix into the headspace of the mouth and nose during consumption. This release is a complex process governed by the physicochemical properties of the flavor molecule and its interactions with the major components of the food, such as water, fats, proteins, and carbohydrates. frontiersin.orgkevaflavours.com

The key mechanisms influencing flavor release include:

Partitioning: Flavor compounds distribute themselves between different phases (e.g., air, water, oil) based on their affinity for each phase. Hydrophobic (lipophilic) esters, like 2-Ethylbutyl butyrate, will have a greater affinity for the fat phase in a food emulsion. This can lead to flavor retention, reducing the concentration of the ester in the air and water phases and thus lowering the perceived aroma intensity. kevaflavours.com

Volatility: This is the tendency of a compound to vaporize, which is related to its boiling point and vapor pressure. The larger molecular size and branched structure of 2-Ethylbutyl butyrate would give it a higher boiling point and lower volatility compared to smaller esters like ethyl butyrate. Consequently, more energy (e.g., warming in the mouth) would be required to release it from the food matrix.

Matrix Interactions: Flavor molecules can be physically entrapped or can bind to proteins and polysaccharides. kevaflavours.comupm.edu.my These interactions are generally reversible and can slow down the rate of flavor release. Carbohydrates can act as thickeners, increasing viscosity and reducing the diffusion rate of volatile compounds. Proteins can bind esters through hydrophobic interactions, effectively sequestering them from release. kevaflavours.com

The branched structure of 2-Ethylbutyl butyrate could sterically hinder its ability to bind to certain sites on proteins or fit within the crystalline structures of some carbohydrates, potentially altering its release profile compared to linear esters of a similar size.

Impact of Processing Parameters and Storage Conditions on Aroma Volatility and Stability

The flavor profile of a food product is not static; it can change significantly during processing and storage due to chemical reactions that generate or degrade aroma compounds. Esters, while contributing pleasant aromas, can be susceptible to degradation under certain conditions.

Key factors affecting the stability of esters like 2-Ethylbutyl butyrate include:

Temperature: High temperatures used in processes like pasteurization, sterilization, and baking can accelerate chemical reactions. While this can sometimes lead to the formation of new, desirable flavor compounds, it can also cause the degradation of existing ones. Heat can increase the volatility of esters, leading to their loss from the product. nih.gov

pH: The stability of esters is highly dependent on pH. Under acidic or alkaline conditions, esters can undergo hydrolysis, a reaction where the ester is cleaved back into its constituent alcohol (2-ethylbutanol) and carboxylic acid (butyric acid). Butyric acid itself has a very potent and often undesirable cheesy or rancid odor, so this degradation can lead to significant off-flavor development.

Enzymatic Activity: Many foods contain native enzymes, such as lipases and esterases, which can catalyze the hydrolysis of esters. These enzymes can be active during storage, especially in products that have not been subjected to a sufficient heat treatment to denature them.

Oxidation: While esters themselves are not highly susceptible to direct oxidation, the oxidation of other food components, such as lipids, can create a pro-oxidative environment that may lead to secondary reactions involving flavor compounds.

Table 3: Factors Influencing the Stability of Flavor Esters in Food Systems

| Parameter | Effect on Ester Stability | Potential Outcome |

|---|---|---|

| High Temperature | Increases reaction rates; increases volatility. | Loss of aroma; potential for hydrolysis. |

| Low pH (Acidic) | Promotes acid-catalyzed hydrolysis. | Breakdown of ester into alcohol and carboxylic acid (potential off-flavor). |

| High pH (Alkaline) | Promotes base-catalyzed hydrolysis (saponification). | Breakdown of ester into alcohol and a carboxylate salt. |

| Enzymatic Activity (Esterases) | Catalyzes hydrolysis. | Accelerated breakdown of the ester, leading to flavor changes over time. |

| Water Activity (aw) | High water activity can facilitate hydrolysis reactions. | Increased rate of degradation, especially in non-refrigerated products. |

Due to its higher molecular weight and likely lower volatility, 2-Ethylbutyl butyrate might be retained more effectively during moderate heating processes compared to smaller esters, but it would remain susceptible to chemical and enzymatic hydrolysis during processing and long-term storage.

Environmental Dynamics and Degradation Pathways

Thermal and Oxidative Degradation Studies in Controlled Environments

Studies on the thermal and oxidative breakdown of 2-Ethylbutyl butyrate (B1204436) in controlled laboratory settings are essential for predicting its behavior in industrial processes and high-temperature environments. In the absence of direct research on 2-Ethylbutyl butyrate, insights can be drawn from studies on analogous esters like methyl butanoate. nih.govacs.orgnih.govacs.org

Thermal decomposition, or pyrolysis, in an inert atmosphere typically involves the cleavage of the ester linkage. For alkyl butanoates, a primary decomposition pathway at high temperatures (commencing around 800 K for methyl butanoate) is the four-center elimination of the alcohol moiety (2-ethylbutanol) to form a ketene (B1206846) (butyryl ketene). nih.gov As temperatures increase, further fragmentation occurs, leading to a complex mixture of smaller volatile compounds. nih.gov

Key Thermal Decomposition Pathways for Analogous Alkyl Butanoates:

Homolytic Fission: Cleavage of C-C and C-O bonds to form various radical species.

Hydrogen Transfer Reactions: Intramolecular hydrogen shifts leading to the formation of stable molecules like alkenes and carboxylic acids.

For methyl butanoate, the main thermal decomposition pathway is the cleavage of the C-O bond between the acyl group and the methoxy (B1213986) group, yielding butanoyl and methoxy radicals. nih.gov By analogy, 2-Ethylbutyl butyrate would be expected to decompose into 2-ethylbutoxy and butanoyl radicals. These highly reactive radicals would then undergo further reactions to form a variety of smaller molecules.

Oxidative degradation occurs in the presence of oxygen and is often initiated by radical chain reactions. The degradation of esters under oxidative conditions can be influenced by factors such as temperature, pressure, and the presence of catalysts or inhibitors. In studies of other volatile esters, oxidation has been shown to decrease their concentrations, for example, in wine, where the presence of air and transition metals can lead to lower levels of compounds like ethyl acetate (B1210297) and ethyl hexanoate (B1226103). cabidigitallibrary.orgresearchgate.net The process can lead to the formation of hydroperoxides, which can then decompose into a variety of oxygenated products, including aldehydes, ketones, and carboxylic acids. researchgate.net For 2-Ethylbutyl butyrate, oxidation would likely target the hydrogen atoms on the alkyl chains, particularly those adjacent to the ester oxygen, leading to the formation of hydroperoxides and subsequent breakdown products.

Table 1: Predicted Thermal Decomposition Products of 2-Ethylbutyl butyrate Based on Analogous Esters

| Precursor Compound | Predicted Primary Products | Predicted Secondary Products | Reference Compound(s) |

|---|---|---|---|

| 2-Ethylbutyl butyrate | 2-Ethylbutanol, Butyryl ketene | Carbon monoxide, Carbon dioxide, Ethene, Propene, Methane | Methyl butanoate nih.govnih.gov |

Biotransformation and Microbial Degradation in Environmental Systems

In soil and aquatic environments, the primary fate of 2-Ethylbutyl butyrate is biotransformation and microbial degradation. As a flavor and fragrance compound, it belongs to a class of esters that are generally susceptible to microbial attack. tandfonline.comnih.govresearchgate.net The initial and most critical step in the biodegradation of esters is their hydrolysis by esterases, a ubiquitous class of enzymes produced by a wide range of microorganisms. mdpi.comnih.gov

This enzymatic hydrolysis cleaves the ester bond, yielding the parent alcohol (2-ethylbutanol) and carboxylic acid (butyric acid).

CH₃(CH₂)₂COOCH₂(CH(CH₃)CH₂) + H₂O → CH₃(CH₂)₂COOH + HOCH₂(CH(CH₃)CH₂)₂ (2-Ethylbutyl butyrate + Water → Butyric acid + 2-Ethylbutanol)

Both 2-ethylbutanol and butyric acid are compounds that can be further metabolized by microorganisms. Butyric acid is a short-chain fatty acid that can be readily utilized by many bacteria through beta-oxidation and the citric acid cycle. 2-Ethylbutanol, a branched-chain alcohol, is also expected to be biodegradable, likely through oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

The rate of biodegradation will depend on various environmental factors, including microbial population density, temperature, pH, oxygen availability, and the presence of other nutrients. The branched structure of the 2-ethylbutyl group might slightly increase its persistence compared to a linear alkyl chain of the same length, but it is still expected to be readily biodegradable under most environmental conditions.

Table 3: Key Enzymes and Pathways in the Microbial Degradation of 2-Ethylbutyl butyrate

| Degradation Step | Enzyme Class | Initial Substrate | Products | Relevance |

|---|---|---|---|---|

| Initial Hydrolysis | Esterases/Lipases | 2-Ethylbutyl butyrate | 2-Ethylbutanol, Butyric acid | Primary step in biodegradation mdpi.comnih.gov |

| Alcohol Oxidation | Alcohol Dehydrogenases | 2-Ethylbutanol | 2-Ethylbutanal | Common pathway for alcohol metabolism |

| Aldehyde Oxidation | Aldehyde Dehydrogenases | 2-Ethylbutanal | 2-Ethylbutanoic acid | Further step in alcohol degradation |

| Fatty Acid Metabolism | Acyl-CoA Synthetases, β-oxidation enzymes | Butyric acid | Acetyl-CoA | Central metabolic pathway |

Applications in Advanced Materials and Chemical Intermediates Research

Research on 2-Ethylbutyl Butyrate (B1204436) as a Specialty Solvent in Chemical Processes

Investigation of its Role as a Precursor in the Synthesis of Functionalized Materials

There is no available research detailing the use of 2-Ethylbutyl butyrate as a precursor for creating functionalized materials.

Studies on Derivatization for Specific Chemical Reactivity

No studies concerning the derivatization of 2-Ethylbutyl butyrate to achieve specific chemical reactivity have been found in the public domain.

Patent Landscape and Commercialization Research Analysis

Analysis of Patent Trends in Butyrate (B1204436) Ester Synthesis and Specialized Applications

The patent landscape for butyrate esters reveals a dynamic field driven by the demand for natural ingredients, sustainable manufacturing processes, and novel applications beyond traditional flavors and fragrances. Analysis of patent filings highlights two primary trajectories in synthesis: advancements in biotechnological routes and the optimization of chemical processes.

A significant trend is the surge in patents for enzymatic and fermentation-based synthesis of butyrate esters. This is largely motivated by consumer preference for products labeled as "natural" and the broader industry goal of developing greener, more sustainable manufacturing methods. researchgate.net Enzymatic esterification, particularly using lipases, is a focal point of innovation. scielo.brlongdom.org These biocatalytic methods are advantageous due to their high selectivity and operation under milder conditions of temperature and pressure compared to traditional chemical synthesis. researchgate.net Patents in this area often describe the use of immobilized enzymes to enhance reusability and process stability, which is crucial for industrial-scale operations. mdpi.com Furthermore, metabolic engineering of microorganisms like Saccharomyces cerevisiae to produce esters such as ethyl butyrate directly from fermentation is an active area of research, with patents covering the introduction of specific biosynthetic pathways and the optimization of precursor molecules like butyryl-CoA. nih.gov

Concurrently, innovation in chemical synthesis continues, focusing on improving efficiency and reducing environmental impact. Patents describe processes for continuous esterification, which offers higher throughput and better economic performance compared to traditional batch methods. google.com For instance, a patented process for ethyl butyrate production details a continuous dehydrating esterification method that increases yield and reduces raw material consumption. google.com

| Synthesis Method | Key Features & Innovations | Representative Patent Goal |

| Biotechnological / Enzymatic Synthesis | Use of lipases and other enzymes for high selectivity. researchgate.netscielo.br | To produce "natural" esters under mild conditions. |

| Immobilization of enzymes for enhanced stability and reuse. mdpi.com | To improve process feasibility and cost-effectiveness. | |

| Metabolic engineering of yeast and bacteria. nih.gov | To enable de novo synthesis from renewable feedstocks. | |

| Chemical Synthesis | Development of continuous production processes. google.com | To increase production yield and equipment capacity. |

| Use of novel catalysts to improve reaction rates. google.com | To enhance efficiency and reduce production cycles. |

In parallel with synthesis advancements, the scope of applications for butyrate esters is expanding, as reflected in the patent literature. While the flavor and fragrance industry remains a primary market, new uses in pharmaceuticals, agriculture, and materials science are emerging. isiarticles.comnih.gov Patents have been filed for butyrate esters designed for targeted delivery of butyric acid to the gastrointestinal tract, leveraging its health benefits. nih.gov Encapsulation technologies are also a subject of patenting activity, aimed at protecting fragrance esters in consumer products like detergents and personal care items to ensure a longer-lasting scent release. cosmeticsbusiness.com

| Application Area | Function of Butyrate Ester | Patent Focus |

| Flavors & Fragrances | Imparting fruity aromas to food, beverages, and perfumes. imarcgroup.comgoogle.com | Encapsulation for controlled release; novel ester compounds. cosmeticsbusiness.com |

| Pharmaceuticals & Nutraceuticals | Pro-drug for delivering butyric acid to the colon. nih.gov | Formulations for treating inflammatory intestinal conditions. |

| Industrial Chemicals | Solvent for coatings, cellulose (B213188) esters, and ethers. procurementresource.com | Development of greener, bio-based solvents. |

| Polymers & Materials | Plasticizer in polymers like cellulose acetate (B1210297) butyrate. nih.gov | Improving flexibility and resistance of plastics. |

Economic and Process Feasibility Studies for Industrial Scale Production

The commercial viability of producing 2-ethylbutyl butyrate on an industrial scale hinges on a techno-economic analysis of competing production pathways: traditional chemical synthesis versus emerging biotechnological routes. Each pathway presents a distinct profile of costs, process complexities, and market positioning.

Chemical Synthesis: This remains the most established and, in many cases, the most economically feasible route for bulk ester production. The process typically involves the esterification of butyric acid (or its derivatives) with 2-ethylbutanol. These raw materials are commonly derived from petrochemical feedstocks. The primary economic advantages are the high reaction rates, scalability, and the relatively low cost of raw materials and catalysts like sulfuric acid. google.com Feasibility studies and cost analysis reports for similar short-chain esters, such as ethyl butyrate, provide a clear economic framework. imarcgroup.comprocurementresource.comwixsite.com These analyses highlight that key cost drivers include raw material prices, utility consumption (heating and distillation), capital investment in reactors and purification columns, and waste disposal. google.comimarcgroup.com A major challenge for traditional chemical synthesis is the often harsh reaction conditions and the generation of chemical waste, which can add to operational costs due to environmental regulations. google.com

Biotechnological Synthesis: This approach, utilizing either isolated enzymes or whole-cell fermentation, is gaining significant attention, primarily for producing high-value specialty esters where a "natural" label commands a premium price.

Enzymatic Synthesis: Using lipases to catalyze the esterification of butyric acid and 2-ethylbutanol offers high purity and specificity under mild conditions. scielo.br However, the economic feasibility is often hampered by the high cost of the enzyme. nih.gov While enzyme immobilization allows for reuse and can lower costs over time, the initial capital investment and operational stability can be challenging. mdpi.com Solvent-free systems are being explored to increase volumetric productivity and simplify downstream processing, thereby improving the economic outlook. mdpi.com

| Feasibility Parameter | Chemical Synthesis | Biotechnological Synthesis (Enzymatic/Fermentation) |

| Raw Materials | Petrochemical-based (e.g., butyric acid, 2-ethylbutanol). Lower cost. | Renewable feedstocks (e.g., sugars, biomass). Potentially lower cost but can be offset by processing. nih.gov |

| Process Conditions | Often high temperature and pressure; may use harsh catalysts. google.com | Mild conditions (e.g., room temperature, atmospheric pressure). researchgate.net |

| Yield & Productivity | Generally high yields and volumetric productivity. | Often lower yields and titers due to enzyme/cell inhibition. nih.gov |

| Downstream Processing | Established distillation and purification methods. | Can be complex and costly due to low product concentration and byproducts. researchgate.net |

| Capital & Operating Costs | Lower operating costs for bulk production; established infrastructure. google.com | High initial cost for enzymes; high R&D and downstream processing costs. nih.gov |

| Economic Competitiveness | Highly competitive for bulk and industrial-grade esters. | Currently competitive mainly for high-value, "natural" specialty esters. researchgate.net |

Emerging Research Frontiers and Future Directions

Exploration of Unexplored Synthetic Routes and Catalytic Systems

The traditional synthesis of 2-Ethylbutyl butyrate (B1204436) typically involves the Fischer esterification of 2-ethylbutanol with butyric acid, often utilizing strong mineral acids as catalysts. masterorganicchemistry.comucalgary.ca However, emerging research is focused on developing more efficient, selective, and environmentally benign synthetic routes.

Novel Catalytic Systems: Researchers are actively exploring a range of novel catalysts to improve reaction rates and yields while minimizing waste. These include:

Solid Acid Catalysts: Materials such as sulfated zirconia, ion-exchange resins, and zeolites are being investigated as reusable and less corrosive alternatives to liquid acids. For instance, a sulfonated carbon-based solid acid catalyst has shown high efficiency in the esterification of oleic acid, a process that could be adapted for 2-Ethylbutyl butyrate synthesis.

Enzymatic Catalysis: Lipases and cutinases are gaining significant attention for their high selectivity and ability to operate under mild reaction conditions. nih.govkoreascience.kr The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), allows for easy catalyst recovery and reuse, making the process more cost-effective and sustainable. nih.gov Research on the enzymatic synthesis of other butyrate esters, like butyl butyrate, has demonstrated high conversion rates, paving the way for similar applications with 2-Ethylbutyl butyrate. koreascience.kr

Advanced Homogeneous Catalysts: While moving away from traditional mineral acids, novel homogeneous catalysts are also being developed. For example, p-dodecylbenzenesulfonic acid (DBSA) has been used as a surfactant-type Brønsted acid catalyst for esterifications in water, eliminating the need for dehydrating agents. organic-chemistry.org

The table below summarizes some emerging catalytic systems relevant to ester synthesis.

| Catalyst Type | Example(s) | Key Advantages | Relevant Research Focus |

| Solid Acid | Sulfated Zirconia, Zeolites, Sulfonated Carbons | Reusable, non-corrosive, reduced waste | Esterification of fatty acids, conversion of bio-oils |

| Enzymatic | Candida antarctica lipase B (CALB), Rhodococcus cutinase | High selectivity, mild conditions, "green" process | Synthesis of short-chain esters for flavors and fragrances |

| Homogeneous | p-Dodecylbenzenesulfonic acid (DBSA) | Enables reactions in aqueous media | Surfactant-catalyzed esterification |

| Nanocatalysts | Magnetic nanoparticles (e.g., TiFe2O4@SiO2–SO3H) | Easy separation and recovery, high surface area | Biodiesel production from fatty acids nih.gov |

Development of Novel Analytical Tools for In Situ Characterization

The accurate and real-time analysis of 2-Ethylbutyl butyrate, especially in complex mixtures such as flavors and fragrances, is crucial for quality control and process optimization. Research is moving beyond standard chromatographic techniques to more sophisticated and in-situ methods.

Advanced Analytical Techniques:

Gas Chromatography-Olfactometry (GC-O): This technique couples the separation power of gas chromatography with human sensory perception, allowing for the identification of odor-active compounds, which is particularly relevant for the application of 2-Ethylbutyl butyrate in the fragrance industry. alwsci.com

Multidimensional Gas Chromatography (GCxGC): This powerful technique provides enhanced separation for complex volatile samples, which is beneficial for distinguishing isomers and trace components in fragrance and flavor formulations.

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): PTR-MS allows for the real-time monitoring of volatile organic compounds (VOCs) without the need for sample preparation or chromatographic separation. researchgate.net This can be applied for in-situ monitoring of esterification reactions or the analysis of headspace volatiles from food and cosmetic products.

Spectroscopic Methods: Advances in spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, coupled with chemometrics, are being used for rapid and non-destructive quantification and qualification of esters in various matrices. alwsci.comni.ac.rs A novel approach combining GC with condensed-phase FTIR and Time-of-Flight Mass Spectrometry (TOF-MS) provides three independent analytical points (retention index, MS, and FTIR spectra) for unambiguous identification of flavor and fragrance compounds. ni.ac.rs

The following table highlights some advanced analytical tools and their potential applications for 2-Ethylbutyl butyrate.

| Analytical Technique | Principle | Application for 2-Ethylbutyl butyrate |

| GC-Olfactometry (GC-O) | Combines gas chromatography with human sensory analysis. | Identification and characterization of its specific aroma profile in complex mixtures. |

| GCxGC-MS | Two-dimensional gas chromatography for enhanced separation. | Resolving isomeric impurities and characterizing complex fragrance blends. |

| PTR-MS | Real-time detection of volatile compounds based on proton transfer reactions. | In-situ monitoring of synthesis reactions and dynamic flavor release studies. |

| GC-FTIR-TOF-MS | Provides retention index, mass spectrum, and infrared spectrum for a single analysis. | Unambiguous structural elucidation and identification in complex samples. ni.ac.rs |

Interdisciplinary Research Integrating Chemical and Biological Systems

The role of esters like 2-Ethylbutyl butyrate extends beyond their chemical properties, with growing interest in their interactions with biological systems.

Semiochemicals: Many esters serve as semiochemicals (pheromones, kairomones) in insects and other organisms. While specific research on 2-Ethylbutyl butyrate as a semiochemical is limited, the broader class of butyrate esters is known to be involved in insect communication. Future research could explore the potential of 2-Ethylbutyl butyrate as a pest attractant or repellent in integrated pest management strategies.

Biological Activity of Butyrate: The butyrate moiety itself is a short-chain fatty acid with significant biological roles. It is a primary energy source for colonocytes and has been shown to have anti-inflammatory and anticancer properties. nih.govmdpi.com While 2-Ethylbutyl butyrate would be hydrolyzed to butyric acid and 2-ethylbutanol in vivo, research could investigate its potential as a pro-drug for targeted delivery of butyrate.

Microbial Biotechnology: Engineered microorganisms are being developed as "cell factories" for the sustainable production of various chemicals, including esters. doaj.org Synthetic biology approaches could be employed to engineer metabolic pathways in bacteria or yeast to produce 2-ethylbutanol and butyric acid, which could then be enzymatically esterified to 2-Ethylbutyl butyrate in a one-pot process.

Sustainable Production Innovations and Circular Economy Contributions

In line with the principles of green chemistry and the circular economy, significant research efforts are directed towards making the production of 2-Ethylbutyl butyrate more sustainable.

Bio-based Feedstocks: A key area of research is the production of the precursor molecules, 2-ethylbutanol and butyric acid, from renewable resources.

Butyric Acid: Can be produced through the fermentation of biomass, including agricultural and industrial waste. patsnap.comnih.gov

2-Ethylbutanol: While traditionally derived from petroleum, research is exploring its production from bio-ethanol through catalytic upgrading. researchgate.netlookchem.com

Process Intensification: Techniques like reactive distillation, where the reaction and separation of products occur in a single unit, can improve efficiency and reduce energy consumption. Membrane reactor technology can also be used to selectively remove water during esterification, driving the reaction towards higher conversion. mdpi.com

Circular Economy: The concept of a circular economy encourages the reuse and upcycling of materials. Research into the chemical recycling of polyesters, for example, can yield valuable monomers that could potentially be converted into precursors for esters like 2-Ethylbutyl butyrate. rsc.orgrsc.org The development of biodegradable products containing 2-Ethylbutyl butyrate could also contribute to a more circular lifecycle. The broader push for environmentally friendly and biodegradable products is driving the demand for esters in various applications, including lubricants and solvents. happi.com

The table below outlines key areas of sustainable innovation for the production of 2-Ethylbutyl butyrate.

| Innovation Area | Description | Potential Impact |

| Renewable Feedstocks | Utilizing biomass-derived 2-ethylbutanol and butyric acid. | Reduced carbon footprint and dependence on fossil fuels. |

| Enzymatic Synthesis | Using lipases or cutinases as catalysts. | Milder reaction conditions, higher selectivity, and biodegradable catalysts. |

| Process Intensification | Combining reaction and separation in single units (e.g., reactive distillation). | Increased efficiency, lower energy consumption, and smaller plant footprint. |

| Circular Economy Integration | Exploring pathways from recycled plastics to ester precursors. | Contribution to a circular chemical industry and waste valorization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.